2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 6,7-dimethoxy substitution on the isoquinoline core and a unique 2-position modification: a proline residue sulfonylated at the 4-fluorophenyl group.
Properties
Molecular Formula |
C22H25FN2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C22H25FN2O5S/c1-29-20-12-15-9-11-24(14-16(15)13-21(20)30-2)22(26)19-4-3-10-25(19)31(27,28)18-7-5-17(23)6-8-18/h5-8,12-13,19H,3-4,9-11,14H2,1-2H3 |
InChI Key |
VIDGKUXEHFUWDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound’s unique structure suggests potential therapeutic applications, although specific uses would require further investigation.
Industry: It could be employed in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the fluorophenyl and sulfonyl groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogs and their biological activities:
Key Structural and Functional Differences
Position 1 vs. Position 2 Modifications Most THIQ analogs feature aryl or alkyl groups at the 1-position (e.g., 4-dimethylaminophenyl in ). Proline’s rigidity and sulfonyl’s electron-withdrawing properties may enhance binding to enzymes or receptors requiring hydrophobic and polar interactions .
Role of the 4-Fluorophenyl Group
- Fluorine’s electronegativity and small size improve membrane permeability and metabolic stability. In 1-(4-fluorophenyl)-THIQ (), this group contributes to chiral resolution, suggesting the target compound’s fluorophenyl-sulfonylprolyl moiety may influence stereoselective interactions.
Sigma Receptor Selectivity σ2R ligands () prioritize aromatic substituents (e.g., quinazolinone) for high affinity. The target compound’s prolyl-sulfonyl group may reduce σ2R binding compared to these analogs but could introduce affinity for other targets, such as neurokinin receptors or ion channels.
Anti-Inflammatory Potential The 4-dimethylaminophenyl analog () showed potent anti-inflammatory effects, likely via cyclooxygenase (COX) inhibition. The target compound’s sulfonamide group, common in COX-2 inhibitors (e.g., celecoxib), suggests possible COX-2 selectivity, though this requires validation.
Biological Activity
The compound 2-{1-[(4-Fluorophenyl)sulfonyl]prolyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrahydroisoquinoline core : Known for its neuroactive properties.
- 4-Fluorophenyl sulfonyl group : This moiety may enhance the compound's lipophilicity and biological activity.
1. Catechol O-Methyltransferase (COMT) Inhibition
Research indicates that derivatives of tetrahydroisoquinolines can act as substrates and inhibitors of COMT. This enzyme is crucial in the metabolism of catecholamines, which are neurotransmitters involved in various physiological processes. The specific compound under review has shown potential as a COMT inhibitor, which could be beneficial in treating conditions like Parkinson's disease where dopamine metabolism is disrupted .
2. Norepinephrine Depletion
Studies have demonstrated that certain tetrahydroisoquinoline derivatives can deplete norepinephrine levels in vivo. The biological activity of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives suggests that modifications at the 2 or 4 positions can significantly influence norepinephrine depleting activity. Notably, methyl substitutions at these positions eliminated this activity, highlighting the importance of structural specificity in pharmacological effects .
3. Positive Inotropic and Vasorelaxant Effects
A related compound, DHQ-11 (a conjugate involving isoquinoline), exhibited significant positive inotropic effects (increased cardiac contractility) and vasorelaxation (relaxation of blood vessels). The study indicated that these effects were mediated through β-adrenoreceptor activation and calcium channel modulation. This suggests that similar mechanisms might be applicable to the compound .
Case Studies
- In Vivo Studies : Experiments on mouse hearts demonstrated that certain tetrahydroisoquinoline derivatives could effectively release norepinephrine when administered, suggesting potential applications in managing cardiovascular diseases .
- In Vitro Studies : The vasorelaxant effects observed in isolated rat aortic rings indicate that this class of compounds may interact with vascular smooth muscle cells to induce relaxation through calcium modulation pathways .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
